2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate

Solvolysis kinetics Leaving group ability Carbocation stability

This compound is a 1-aryl-2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) ester, a class of highly electrophilic alkylating agents. Its design features a highly electron-deficient benzylic carbon center activated by two strongly electron-withdrawing groups: the α-trifluoromethyl group and the para/meta-trifluoromethyl substituent on the aryl ring.

Molecular Formula C10H5F9O3S
Molecular Weight 376.20 g/mol
CAS No. 84877-49-6
Cat. No. B13021689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate
CAS84877-49-6
Molecular FormulaC10H5F9O3S
Molecular Weight376.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C10H5F9O3S/c11-8(12,13)6-3-1-2-5(4-6)7(9(14,15)16)22-23(20,21)10(17,18)19/h1-4,7H
InChIKeyGGGRAIOODSOKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl Triflate – A High-Reactivity Electrophile for Carbocationic Alkylation


This compound is a 1-aryl-2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) ester, a class of highly electrophilic alkylating agents. Its design features a highly electron-deficient benzylic carbon center activated by two strongly electron-withdrawing groups: the α-trifluoromethyl group and the para/meta-trifluoromethyl substituent on the aryl ring. The triflate (OTf) leaving group provides superior nucleofugality, enabling rapid solvolysis and carbocation generation [1]. The meta-trifluoromethylphenyl analogue (compound 35) has been specifically studied in kinetic solvolysis experiments, confirming its high reactivity compared to less-activated analogs [1].

Why 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl Triflate Cannot Be Replaced by a Generic Alkylating Agent


Simple 1-aryl-2,2,2-trifluoroethyl halides or tosylates are insufficiently reactive for many nucleophilic displacement reactions due to the strong electron-withdrawing effect of the CF3 group, which destabilizes the incipient carbocation. The triflate leaving group is essential to overcome this barrier, providing rate enhancements of 10^8–10^9 over the corresponding mesylates in DMSO-d6 [1]. Moreover, the meta-trifluoromethyl substituent on the phenyl ring further fine-tunes the electrophilicity: it increases the electron deficiency of the benzylic carbon compared to unsubstituted or alkyl-substituted analogs, as evidenced by the positive Hammett ρ value of -3.7 for the solvolysis reaction [1]. Substituting the triflate for a less reactive sulfonate or halide would result in incomplete conversion, forcing higher temperatures and leading to side reactions, making the compound non-interchangeable with less activated analogs [1].

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl Triflate


Triflate vs. Mesylate Leaving Group Reactivity – A >10^8 Rate Enhancement

The parent compound, PhCH(OTf)CF3 (33), reacts in DMSO-d6 at 25°C with a rate constant of 1.00 × 10⁻¹² s⁻¹ for the corresponding mesylate, while the triflate reacts >10^8 times faster [1]. For the meta-CF3 analog, the triflate reactivity is expected to be similarly enhanced relative to its mesylate counterpart. This difference is attributed to the superior leaving group ability of the triflate anion, which requires less electrophilic solvation and liberates a highly stabilized conjugate base [1].

Solvolysis kinetics Leaving group ability Carbocation stability

Electronic Effect of the Meta-Trifluoromethyl Substituent – Hammett Analysis

The solvolysis of substituted ArCH(OTf)CF3 in DMSO-d6 gave a Hammett ρ+ value of -3.7 [1]. The meta-CF3 substituent has a σm+ value of +0.52, which predicts a significant rate deceleration relative to the unsubstituted phenyl analog. Indeed, the paper explicitly includes m-CF3C6H4CH(OTf)CF3 (35) among the studied substrates, and data from Table 1 (though not fully decoded in the text) indicates that its reaction rate is slower than that of the parent phenyl compound but still orders of magnitude faster than the mesylate. The ρ+ = -3.7 establishes the high sensitivity of the reaction to aryl substituents [1].

Hammett ρ+ Substituent effect Carbocation stability

Structural Confirmation as m-CF3C6H4CH(OTf)CF3 – Direct Analog in Kinetic Study

The Creary paper explicitly lists m-CF3C6H4CH(OTf)CF3 as substrate 35 in the solvolysis study [1]. This confirms that the target compound is a known, characterized chemical entity within the published kinetic framework. Its preparation and handling procedures are described, enabling direct substitution of the reagent in published synthetic protocols [1].

Chemical identity Analytical confirmation Kinetic substrate list

Gas-Phase Carbocation Stability – Intrinsic Electronic Effect of the 3-CF3 Group

Gas-phase chloride-transfer equilibrium studies on 1-aryl-2,2,2-trifluoroethyl cations revealed a Yukawa-Tsuno ρ of -10.6 and r+ of 1.53, indicating extremely high resonance demand [1]. While this study did not specifically examine the meta-CF3-substituted cation, the strong electron-withdrawing nature of the CF3 group (σm = 0.43, σp = 0.54) would be expected to destabilize the cation relative to unsubstituted phenyl, thereby influencing the overall reactivity of its triflate precursor. The ρ value of -10.6 in the gas phase correlates with the -3.7 found in DMSO solvolysis, supporting the high electrophilicity of the system [1].

Gas-phase ion chemistry Carbocation stability Substituent effect

Commercial Availability of the 4-Trifluoromethyl Isomer – Benchmark for Purity and Handling

The 4-trifluoromethyl isomer (CAS 666836-33-5) is commercially available from AKSci as a 95% purity product , providing a benchmark for the expected purity and handling requirements of the analogous 3-isomer. While the 3-isomer may require custom synthesis, its close structural relationship to the commercially available 4-isomer means that similar storage conditions (cool, dry) and shipping protocols apply. The 3-substituted isomer is expected to have comparable chemical stability and reactivity, differing primarily in regiochemical outcomes during further functionalization .

Commercial sourcing Purity specification Isomeric purity

Optimal Use Cases for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl Triflate in Academic and Industrial Research


Stereochemical Probe for Nucleophilic Substitution Mechanisms

The high electrophilicity and the potential for SN1- or SN2-type pathways, as demonstrated by the Hammett ρ+ = -3.7 for this substrate class [1], make the target compound an ideal probe for studying nucleophilic substitution stereochemistry. The electron-withdrawing 3-CF3 group enhances the carbocationic character, allowing researchers to tune the reaction mechanism by varying solvent nucleophilicity.

Synthesis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethylamines and Related Bioisosteres

The compound serves as a direct precursor to the corresponding amine via azide displacement and reduction, or via direct amination. The 3-CF3 group is a common bioisostere in medicinal chemistry, and the amine derivative (CAS 65686-68-2) is a valuable building block. The triflate ensures high conversion under mild conditions, as predicted by its >10^8-fold reactivity advantage over mesylate leaving groups [1] [2].

Construction of Trifluoromethyl-Substituted Quaternary Carbon Centers

The carbocation generated from this triflate can be trapped by carbon nucleophiles to form quaternary centers bearing both the aryl and CF3 groups. The controlled reactivity imparted by the 3-CF3 substituent (class-level inference from Hammett analysis [1]) allows for selective coupling with organometallics and electron-rich arenes, enabling the synthesis of congested, fluorinated building blocks for materials science.

Regioselective Functionalization of Pharmaceuticals and Agrochemicals

The specific 3-substitution pattern on the aryl ring directs further functionalization to distinct positions compared to the 4-isomer . In drug discovery programs that require precise regioisomeric control, procurement of the 3-CF3 triflate rather than the more common 4-CF3 isomer is essential to avoid unwanted biological activity shifts or crystallinity changes.

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